2-(Bromomethyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

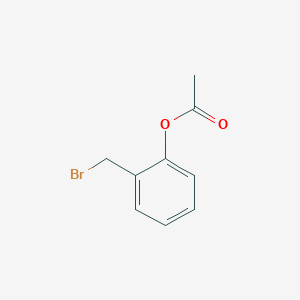

2-(Bromomethyl)phenyl acetate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of phenyl acetate where a bromomethyl group is attached to the phenyl ring. This compound is known for its reactivity due to the presence of the bromomethyl group, making it useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)phenyl acetate typically involves the bromination of phenyl acetate. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and safety of the process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted phenyl acetate derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of phenylmethanol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted phenyl acetate derivatives

- Phenylmethanol derivatives

- Aldehydes and carboxylic acids

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

2-(Bromomethyl)phenyl acetate is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its bromomethyl group enhances its reactivity, making it suitable for various chemical transformations. Notable applications include:

- Synthesis of Pharmaceuticals : The compound serves as a building block for developing active pharmaceutical ingredients (APIs) and drug candidates. Its ability to participate in nucleophilic substitution reactions allows for modifications that can enhance biological activity.

- Agrochemicals and Dyes : It is also used in the production of agrochemicals and dyes, contributing to the development of new formulations with improved efficacy.

Biological Applications

In biological research, this compound plays a crucial role in modifying biomolecules. Its applications include:

- Enzyme Mechanism Studies : The compound can be employed to study enzyme mechanisms by facilitating nucleophilic substitutions that mimic biological processes.

- Protein Function Analysis : It aids in understanding protein functions through its interactions with various biomolecules, potentially leading to insights into disease mechanisms.

Medicinal Chemistry

The compound's significance in medicinal chemistry is underscored by its potential therapeutic applications:

- Drug Development : As a precursor for synthesizing novel compounds, this compound can lead to the discovery of new drugs with enhanced pharmacological properties.

- Anticancer and Antimicrobial Research : Preliminary studies suggest that derivatives of this compound exhibit anticancer activity by inhibiting cell proliferation and may also possess broad-spectrum antimicrobial properties.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials:

- Polymers and Resins : The compound contributes to the formulation of polymers and resins used in coatings, adhesives, and other materials.

- Chemical Manufacturing : Its reactivity allows it to be incorporated into various chemical manufacturing processes, enhancing product performance.

Preparation Methods

The synthesis of this compound typically involves bromination reactions. Common methods include:

- Radical Bromination : Using N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), often conducted in inert solvents such as carbon tetrachloride or chloroform under elevated temperatures.

- Optimization for Industrial Production : In industrial contexts, reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors for efficiency.

Safety Considerations

This compound is classified under the GHS07 pictogram due to its harmful effects. Key hazard statements include:

- Harmful if swallowed (H302).

- Causes serious eye irritation (H319).

Safety measures should be implemented when handling this compound to prevent exposure.

Anticancer Investigations

Research has demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell proliferation in vitro. This effect is linked to the compound's ability to covalently bind target proteins involved in regulating the cell cycle.

Antimicrobial Efficacy

Studies indicate that compounds containing similar structural features display broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.

Enzyme Inhibition Studies

In enzymatic assays, related compounds have been found to inhibit key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer, highlighting their therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)phenyl acetate primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Phenyl acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Benzyl bromide: Contains a bromomethyl group attached to a benzene ring but lacks the acetate functionality.

2-(Chloromethyl)phenyl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

Uniqueness: 2-(Bromomethyl)phenyl acetate is unique due to the presence of both the bromomethyl and acetate groups, which confer distinct reactivity and versatility in chemical synthesis. The bromomethyl group enhances its reactivity towards nucleophiles, while the acetate group provides additional functionalization possibilities.

Activité Biologique

2-(Bromomethyl)phenyl acetate, a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, along with relevant studies that highlight its significance.

This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further esterified with acetic acid. The molecular formula is C9H9BrO2, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the bromination of phenyl acetate followed by a methylation reaction. Various methods have been explored to enhance yield and selectivity, including the use of different solvents and reagents.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | NBS, CHCl₃ | Moderate |

| 2 | Esterification | Acetic anhydride, pyridine | High |

Antimicrobial Activity

Research indicates that brominated compounds often exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), with a notable IC50 value indicating its potency .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is believed to disrupt cellular membranes and interfere with metabolic pathways, leading to cell death. The compound's bromine atom plays a critical role in enhancing lipophilicity, allowing better penetration through lipid membranes .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a higher inhibitory effect on Gram-positive bacteria compared to Gram-negative ones. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various strains.

Cytotoxicity Evaluation

In another study focusing on cancer cell lines, this compound was tested against MCF-7 and HeLa cells. The results demonstrated significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of exposure, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

[2-(bromomethyl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZMCEFGRRLLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.